methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex heterocyclic compound. Its structure combines elements from both triazole and thiadiazine, making it a versatile scaffold with diverse applications. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers:
- 7-Aroyl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
- 7-Acetyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as starting points for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. For example:
- Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄).
- Reduction : Employ reducing agents such as sodium borohydride (NaBH₄).
- Substitution : React with appropriate nucleophiles (e.g., amines, thiols).
Major Products:: The products formed from these reactions will vary based on the specific reaction conditions and substituents present.
Scientific Research Applications
Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate finds applications in:
- Chemistry : As a building block for more complex molecules.
- Biology : Potentially as a probe for biological studies.
- Medicine : Investigated for its pharmacological properties.
- Industry : May serve as an intermediate in drug development.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate stands out due to its unique fusion of triazole and thiadiazine moieties. Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Properties
Molecular Formula |
C24H21N5O3S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H21N5O3S/c1-16-3-9-20(10-4-16)29-22(17-11-13-25-14-12-17)27-28-24(29)33-15-21(30)26-19-7-5-18(6-8-19)23(31)32-2/h3-14H,15H2,1-2H3,(H,26,30) |
InChI Key |
PHDSIHVLEYBKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=NC=C4 |
Origin of Product |
United States |
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